molecular formula C9H9BrClNO2 B13090166 2-Bromo-3-chloro-N-methoxy-N-methylbenzamide

2-Bromo-3-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B13090166
M. Wt: 278.53 g/mol
InChI Key: FWWWRKCNBYIMTR-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: Bromine and chlorine are introduced to the benzene ring through halogenation reactions.

    Amidation: The final step involves the formation of the amide bond by reacting the halogenated benzene derivative with N-methoxy-N-methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-N-methoxy-N-methylbenzamide
  • 2-Bromo-3-methylaniline
  • N-Methoxy-N-methylbenzamide

Uniqueness

2-Bromo-3-chloro-N-methoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

2-bromo-3-chloro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3

InChI Key

FWWWRKCNBYIMTR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Cl)Br)OC

Origin of Product

United States

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